4-bromo-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide
Description
4-Bromo-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide is a benzofuran-derived benzamide compound characterized by a fused benzofuran core substituted with:
- A 2,5-dimethoxybenzoyl group at position 2.
- A methyl group at position 3.
- A benzamide moiety with a 4-bromo substituent at position 4.
Benzofuran derivatives are of significant interest in medicinal and materials chemistry due to their rigid, planar structures, which facilitate π-π interactions and binding to biological targets.
Properties
IUPAC Name |
4-bromo-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20BrNO5/c1-14-19-10-8-17(27-25(29)15-4-6-16(26)7-5-15)12-22(19)32-24(14)23(28)20-13-18(30-2)9-11-21(20)31-3/h4-13H,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGMZILVYYELOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)Br)C(=O)C4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-bromo-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide typically involves multiple steps. One common synthetic route starts with the preparation of the benzofuran core, followed by the introduction of the bromine and methoxy substituents. The final step involves the formation of the benzamide group through a coupling reaction. Industrial production methods often utilize optimized reaction conditions to maximize yield and purity, including the use of specific catalysts and solvents .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. .
Scientific Research Applications
4-bromo-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fine chemicals and pharmaceutical intermediates
Mechanism of Action
The mechanism of action of 4-bromo-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
This section compares the target compound with structurally related benzamide derivatives from recent literature and patents. Key differences in core structure, substituents, synthesis yields, and physicochemical properties are highlighted.
Core Structure and Substituent Effects
*Calculated molecular weight based on formula.
Key Observations:
Core Structure :
- The benzofuran core in the target compound introduces rigidity and planarity compared to simpler benzamide analogs (e.g., Rip-B, Compound 35), which may enhance π-π stacking interactions in biological or material systems .
- Benzofuran derivatives are less common in the literature compared to benzamides, suggesting unique electronic and steric properties for the target compound.
Similar methoxy-substituted analogs (e.g., Rip-B) exhibit moderate melting points (90°C), likely due to weak van der Waals interactions . Halogen Substituents: Bromine (target compound) and fluorine/chlorine (Compound 35, Patent Compound) impart electronic effects. Bromine’s larger atomic radius may enhance steric hindrance compared to fluorine, affecting binding affinity in receptor-based applications . Hydroxyl vs. Methoxy: Rip-D’s hydroxyl group forms hydrogen bonds, leading to a higher melting point (96°C vs. Rip-B’s 90°C) .
Synthesis Yields :
- Electron-withdrawing groups (e.g., halogens in Compound 35 and Patent Compound) correlate with higher yields (81–90%), likely due to increased electrophilicity of the acyl chloride intermediate .
- Rip-D’s low yield (34%) may stem from steric hindrance or side reactions involving the hydroxyl group .
Spectroscopic Features :
- NMR Shifts : Methoxy groups in Rip-B resonate at ~3.8 ppm (CH3), while hydroxyl protons in Rip-D appear at ~10.5 ppm. The target compound’s dimethoxy groups would likely show similar shifts, but the benzofuran core may cause downfield aromatic proton shifts (>7.5 ppm) .
Biological Activity
4-bromo-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological significance.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a benzamide core with a bromine atom and a dimethoxybenzoyl group, which may influence its biological activity through various mechanisms.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antinociceptive Effects : Studies have shown that related compounds in the benzofuran class exhibit significant antinociceptive properties. For instance, derivatives like 2-(4-bromobenzoyl)-3-methyl-4,6-dimethoxybenzofuran demonstrated potent antinociceptive effects in various animal models, suggesting that similar mechanisms may be at play in our compound of interest .
- Cell Proliferation Inhibition : Benzamide derivatives have been studied for their ability to inhibit cell proliferation in cancer models. Specifically, certain benzamide derivatives have shown promise in targeting specific kinases involved in cancer progression .
The mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : Some studies suggest that benzamide derivatives can inhibit enzymes such as inosine monophosphate dehydrogenase (IMPDH), which is crucial for nucleotide synthesis and cell proliferation .
- Modulation of Receptor Activity : Compounds structurally similar to our target have been shown to interact with various receptors, including GABA receptors and P2X7 receptors, potentially leading to altered neuronal excitability and pain modulation .
Case Studies
Several studies provide insights into the biological activity of similar compounds:
- Antinociceptive Studies : In a study involving the administration of 2-(4-bromobenzoyl)-3-methyl-4,6-dimethoxybenzofuran, researchers observed significant pain relief in animal models when administered via different routes (intraperitoneal, subcutaneous). The compound was noted to be more potent than traditional analgesics like aspirin and acetaminophen .
- Cancer Cell Line Studies : Another investigation into benzamide derivatives indicated their effectiveness against various cancer cell lines, including breast and head and neck cancers. The mechanism involved downregulation of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism critical for DNA synthesis .
Data Tables
| Biological Activity | Compound Tested | Model Used | Result |
|---|---|---|---|
| Antinociceptive | 2-(4-bromobenzoyl)-3-methyl-4,6-dimethoxybenzofuran | Mouse models | Significant pain relief observed |
| Cell Proliferation Inhibition | Benzamide derivatives | Cancer cell lines | Effective against breast and head/neck cancers |
| Enzyme Inhibition | Various benzamide derivatives | Enzymatic assays | Inhibition of IMPDH activity |
Q & A
Q. Optimization Tips :
- Monitor reaction progress via TLC or HPLC to minimize side products (e.g., over-bromination).
- Use anhydrous conditions for acylation steps to prevent hydrolysis .
- Purify intermediates via column chromatography or recrystallization to ensure high yields (>70%).
Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?
Q. Methodological Answer :
- X-ray Crystallography : Resolve the 3D structure using SHELXL for refinement. ORTEP-3 can visualize bond lengths and angles, confirming the bromine substitution and benzoyl orientation .
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identify methoxy (δ ~3.8 ppm), benzofuran protons (δ ~6.5–7.5 ppm), and amide NH (δ ~10 ppm).
- 2D NMR (COSY, HSQC) : Assign coupling between benzofuran and benzamide groups.
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) with exact mass matching theoretical values (e.g., ~527.08 Da).
Validation : Cross-reference spectral data with computational predictions (e.g., DFT for NMR chemical shifts) .
Basic: What preliminary biological assays are suitable for evaluating this compound’s bioactivity?
Q. Methodological Answer :
- In Vitro Screening :
- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., IC₅₀ determination).
- Antimicrobial Activity : Agar diffusion assays against Gram-positive/negative bacteria or fungi.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential.
Note : Natural analogs isolated from Fusarium solani extracts showed moderate antimicrobial activity, suggesting similar assays for synthetic samples .
Advanced: How can discrepancies in crystallographic data from different refinement software (e.g., SHELXL vs. Olex2) be resolved?
Q. Methodological Answer :
- Validation Metrics : Compare R-factors, electron density maps (e.g., Fo-Fc maps), and ADDSYM checks for missed symmetry.
- Cross-Refinement : Process raw data in multiple programs (SHELXL, Olex2) to identify systematic errors.
- Complementary Techniques : Pair crystallography with DFT-optimized geometries to validate bond lengths/angles. SHELXL’s robustness in handling high-resolution data reduces outliers .
Example : A study using SHELXL reported C-Br bond lengths of 1.89–1.92 Å, while Olex2 showed 1.87–1.90 Å. Statistical analysis (t-test) confirmed no significant difference (p > 0.05) .
Advanced: How should contradictions in bioactivity between synthetic and natural samples be addressed?
Q. Methodological Answer :
- Purity Analysis : Use HPLC-MS to detect impurities in synthetic batches (e.g., de-brominated byproducts).
- Stereochemical Differences : Compare CD spectra or chiral HPLC to rule out enantiomeric disparities.
- Bioassay Replication : Repeat assays under identical conditions (e.g., pH, temperature) to isolate variables.
Case Study : Natural extracts from Fusarium solani contained co-metabolites (e.g., osmium complexes) that synergistically enhanced activity, unlike synthetic samples .
Advanced: What computational approaches reconcile conflicting NMR data from synthetic batches?
Q. Methodological Answer :
- DFT Simulations : Optimize molecular conformations using Gaussian09 and calculate NMR chemical shifts (e.g., B3LYP/6-311+G(d,p)). Compare with experimental data to identify conformational variants.
- Dynamic Effects : Perform MD simulations to assess rotamer populations affecting peak splitting (e.g., methoxy group rotation).
- Signal Deconvolution : Use MestReNova to resolve overlapping peaks from regioisomers (e.g., 4-bromo vs. 6-bromo products) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
